molecular formula C3H7NO2 B015828 3-Hydroxypropanamide CAS No. 2651-43-6

3-Hydroxypropanamide

Cat. No. B015828
Key on ui cas rn: 2651-43-6
M. Wt: 89.09 g/mol
InChI Key: SMGLHFBQMBVRCP-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

59.3 g of β-hydroxypropionic acid amide and 68 g of 3-dimethylaminopropylamine were heated for 5 hours in a temperature range of 125°-168° C. until the evolution of ammonia was complete. After adding 1 g of pulverised sodium hydroxide the reaction mixture was distilled.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[CH3:7][N:8]([CH3:13])[CH2:9][CH2:10][CH2:11]N.N.[OH-].[Na+]>>[CH3:7][N:8]([CH3:13])[CH2:9][CH2:10][CH2:11][NH:6][C:4](=[O:5])[CH:3]=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
59.3 g
Type
reactant
Smiles
OCCC(=O)N
Name
Quantity
68 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
Smiles
CN(CCCNC(C=C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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